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Compound of Interest

Compound Name: C6 NBD Lactosylceramide

Cat. No.: B2575338 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a

precursor for a majority of complex glycosphingolipids but also as a bioactive "second

messenger" in various signaling pathways.[1][2][3] Dysregulation of LacCer metabolism is

implicated in multiple pathologies, including inflammation, oxidative stress, and cancer.[1][4][5]

The use of fluorescent lipid analogs, such as C6 NBD Lactosylceramide (N-(6-(7-nitrobenz-2-

oxa-1,3-diazol-4-yl)amino)hexanoyl-D-lactosyl-β1-1'-sphingosine), provides a powerful tool for

tracing the metabolic fate and transport of LacCer within living cells.[6] When coupled with

High-Performance Liquid Chromatography (HPLC), this methodology offers a sensitive and

quantitative approach to investigate the enzymes and pathways governing LacCer metabolism,

making it invaluable for basic research and drug discovery.[7][8][9]

Biological Pathway: Lactosylceramide-Centric
Signaling
Lactosylceramide is synthesized in the Golgi apparatus by LacCer synthase, which transfers a

galactose molecule to glucosylceramide (GlcCer).[1] Its synthesis can be initiated by various

external stimuli, including growth factors and pro-inflammatory cytokines like TNF-α.[1][3] Once

generated, LacCer can trigger downstream signaling cascades. A key pathway involves the

activation of NADPH oxidase to produce reactive oxygen species (ROS), leading to oxidative
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stress.[1][3][5] Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which

releases arachidonic acid, a precursor for prostaglandins and other inflammatory mediators.[1]

[4][5] This positions LacCer as a central hub in pathways linking external signals to cellular

responses like inflammation and proliferation.
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Figure 1. Lactosylceramide signaling pathway.

Experimental Workflow
The analysis of C6 NBD Lactosylceramide metabolism follows a structured workflow. It begins

with labeling cultured cells with a C6 NBD Ceramide-BSA complex, which cells internalize.[7][8]

The C6 NBD Ceramide is then metabolized by cellular enzymes, including glucosylceramide

synthase and lactosylceramide synthase, to produce fluorescent downstream metabolites like

C6 NBD Glucosylceramide and C6 NBD Lactosylceramide. Following an incubation period,

which may include treatment with test compounds, total lipids are extracted from the cells. The

extracted lipids are then separated and quantified using a normal-phase HPLC system

equipped with a fluorescence detector.
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Figure 2. C6 NBD Lactosylceramide HPLC analysis workflow.

Detailed Experimental Protocols
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Materials and Reagents
Fluorescent Lipid: C6 NBD Ceramide (N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)

amino]hexanoyl]-d-erythro-sphingosine)[8]

Carrier: Fatty acid-free Bovine Serum Albumin (BSA)

Solvents: HPLC-grade Methanol, Chloroform, Isopropyl alcohol, n-Hexane, Water[7][9]

Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and

flasks/plates.

Buffers: Phosphate-Buffered Saline (PBS)

Standards: C6 NBD Glucosylceramide and C6 NBD Lactosylceramide for retention time

confirmation.[8]

Protocol for Cell Labeling and Lipid Extraction
Preparation of C6 NBD Ceramide-BSA Complex:

Dry down an appropriate amount of C6 NBD Ceramide from a stock solution under a

stream of nitrogen gas.[7]

Resuspend the dried lipid in ethanol.

Add the ethanolic solution to a sterile solution of fatty acid-free BSA in PBS while vortexing

to achieve the desired final concentration (e.g., 100 µM).[7] Store at -20°C.

Cell Labeling:

Seed cells in appropriate culture dishes (e.g., 60 mm) and grow to ~80% confluency.

Remove the culture medium and replace it with fresh medium (with or without serum,

depending on the experimental design).

Add the C6 NBD Ceramide-BSA complex to the medium to a final concentration of 2-5 µM.
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Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C to allow for lipid uptake and

metabolism.[8] If testing an inhibitor, it can be added during or after the labeling period.

Lipid Extraction (modified Bligh-Dyer method):

After incubation, wash the cells twice with ice-cold PBS to remove excess fluorescent

probe.

Lyse the cells and extract lipids by adding a mixture of Chloroform:Methanol (e.g., 1:1 or

2:1 v/v).[7][9]

Vortex the mixture thoroughly and incubate at room temperature for 15-20 minutes.

Induce phase separation by adding chloroform and water (or a KCl solution).[9]

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

Carefully collect the lower organic phase containing the lipids into a new tube.[7]

Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

HPLC Analysis Protocol
Sample Reconstitution:

Resuspend the dried lipid extract in a defined volume (e.g., 100-200 µL) of the initial

mobile phase or a suitable solvent like isopropyl alcohol/n-hexane/water.[9]

HPLC System and Conditions:

HPLC System: An HPLC system equipped with a fluorescence detector.

Column: Normal-Phase Silica (SIL) column (e.g., ZORBAX Rx-SIL, 5 µm, 4.6 x 250 mm).

[10]

Mobile Phase: Isocratic or gradient elution using a solvent system such as Isopropyl

alcohol/n-Hexane/Water. A common mobile phase for separating these lipids is a mixture

like Isopropyl alcohol/n-Hexane/H₂O (55:44:1, v/v/v).[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5462733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11326893/
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t137
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t137
https://pmc.ncbi.nlm.nih.gov/articles/PMC11326893/
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t137
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854238/
https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=t137
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2575338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1.0 - 2.0 mL/min.[9][10]

Injection Volume: 5 - 20 µL.

Fluorescence Detector Settings: Excitation (λex) at ~470 nm and Emission (λem) at ~530

nm.[9][10]

Data Acquisition and Analysis:

Run the samples on the HPLC system.

Identify peaks corresponding to C6 NBD Ceramide, C6 NBD Glucosylceramide, and C6
NBD Lactosylceramide by comparing their retention times to pure standards.[8]

Integrate the area under each peak to quantify the amount of each lipid.

Calculate the percentage of metabolized ceramide or the absolute amount of each product

based on a standard curve.

Data Presentation
Quantitative data from the HPLC analysis allows for the assessment of enzyme activities and

the effects of inhibitors. The results can be summarized to compare lipid levels between

different experimental conditions.

Table 1: Representative HPLC Retention Times and Quantitative Analysis of C6 NBD Lipid

Metabolites
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Analyte
Retention Time
(min)[8]

Peak Area
(Control Cells)

Peak Area
(Treated with
Inhibitor X)

% Change

C6 NBD

Ceramide
3.1 150,000 250,000 +66.7%

C6 NBD

Glucosylceramid

e

3.9 450,000 120,000 -73.3%

C6 NBD

Lactosylceramid

e

5.2 200,000 45,000 -77.5%

Note: The data presented are hypothetical and for illustrative purposes. Actual retention times

may vary based on the specific HPLC column, mobile phase, and system used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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